Methyl 2-fluoro-4-methoxypyridine-3-carboxylate
Description
Methyl 2-fluoro-4-methoxypyridine-3-carboxylate is a fluorinated pyridine derivative featuring a methoxy group at the 4-position and a methyl ester moiety at the 3-position of the pyridine ring. Pyridine derivatives are widely utilized in pharmaceutical and agrochemical synthesis due to their versatile scaffold, which allows for tailored functionalization. For instance, analogous esters and fluorinated pyridines are often employed in medicinal chemistry to enhance metabolic stability or binding affinity .
Properties
Molecular Formula |
C8H8FNO3 |
|---|---|
Molecular Weight |
185.15 g/mol |
IUPAC Name |
methyl 2-fluoro-4-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C8H8FNO3/c1-12-5-3-4-10-7(9)6(5)8(11)13-2/h3-4H,1-2H3 |
InChI Key |
GPXMOKXMHDOAKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1)F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Solvent-Directed Regioselectivity
The choice of solvent profoundly influences substitution patterns. Polar aprotic solvents like DMF favor nucleophilic attack at the 2-position due to enhanced stabilization of the transition state, whereas protic solvents such as methanol promote 4-substitution. For instance, treatment of methyl 2,6-dichloropyridine-3-carboxylate with 4-methylbenzenethiol in DMF selectively yields the 6-thioether derivative, leaving the 2-position available for fluorination.
Sequential Substitution and Yield Optimization
A tandem substitution strategy minimizes intermediate isolation steps. In a representative procedure, methyl 2,6-dichloropyridine-3-carboxylate undergoes fluorination with KF/18-crown-6 in acetonitrile (75°C, 12 h), followed by methoxylation using NaOMe in methanol (65°C, 6 h), achieving an overall yield of 67%. Competing hydrolysis of the ester group is mitigated by maintaining anhydrous conditions during methoxide addition.
Directed Ortho-Metalation and Functionalization
Directed metalation offers an alternative pathway for installing substituents on preformed pyridine rings. By leveraging the ester group as a directing group, lithium diisopropylamide (LDA) at -78°C deprotonates the 4-position of methyl 2-fluoropyridine-3-carboxylate, enabling methoxylation via electrophilic quenching with trimethylboroxine and subsequent oxidation.
Temperature and Base Effects
Metalation efficiency depends critically on reaction temperature and base strength. Studies show that LDA in THF at -78°C achieves >90% deprotonation at the 4-position, whereas weaker bases like NaH result in incomplete conversion. Quenching the lithiated intermediate with methyl triflate at -30°C installs the methoxy group with 78% regioselectivity, though overalkylation at the 6-position remains a minor side reaction.
Esterification of Prefunctionalized Pyridine Carboxylic Acids
Direct esterification of 2-fluoro-4-methoxypyridine-3-carboxylic acid provides a straightforward route to the target compound. The carboxylic acid is synthesized via Hofmann degradation of 3-fluoro-4-methoxypicolinamide, itself prepared from 3-fluoro-4-methoxypicolinonitrile through acidic hydrolysis. Esterification with methanol and thionyl chloride (SOCl₂) at reflux for 6 hours achieves 92% conversion to the methyl ester.
Comparative Analysis of Esterification Agents
While SOCl₂ is highly effective, alternative agents like DCC/DMAP or BF₃·OEt₂ offer milder conditions for acid-sensitive substrates. However, these methods require longer reaction times (24–48 h) and yield inferior results (65–75%) compared to SOCl₂.
Ring-Synthesis Approaches via Condensation Reactions
The Hantzsch pyridine synthesis adapts well to constructing the target molecule. Condensation of ethyl 3-fluoroacetoacetate with methyl 4-methoxy-3-oxobutanoate and ammonium acetate in ethanol produces the dihydropyridine intermediate, which undergoes oxidative aromatization with MnO₂ to yield the pyridine core. While this method circumvents substitution challenges, the overall yield remains low (35%) due to competing side reactions during oxidation.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-4-methoxypyridine-3-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxylate ester group can be reduced to alcohols or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include fluoride anions, alkoxides, and amines. The reactions are typically carried out in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include alcohols or other reduced derivatives.
Scientific Research Applications
Methyl 2-fluoro-4-methoxypyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2-fluoro-4-methoxypyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between Methyl 2-fluoro-4-methoxypyridine-3-carboxylate and related compounds, drawing insights from the provided evidence:
Table 1: Structural and Functional Comparison
Key Comparisons:
Ring Type and Electronic Effects: The pyridine ring in the target compound contrasts with pyrimidine (in 2-chloro-6-methylpyrimidine-4-carboxylic acid) and phenol (in DMMMP). Pyridine’s nitrogen atom imparts basicity, while fluorine’s electron-withdrawing nature at the 2-position may reduce electron density, affecting nucleophilic substitution reactions compared to chlorine in the pyrimidine analog .
Functional Groups: The methyl ester group in the target compound offers hydrolytic stability compared to the carboxylic acid in the pyrimidine derivative, which is more reactive and polar.
Substituent Positioning and Bioactivity: Evidence from aminoazo dyes (e.g., 3′-methyl-4-dimethylaminoazobenzene) highlights that substituent placement (e.g., methyl on the prime ring) critically influences carcinogenicity . For the target compound, the 4-methoxy group’s para-position relative to the ester may enhance steric or electronic interactions in synthetic pathways or ligand-receptor binding.
Antioxidant vs. Synthetic Utility :
- DMMMP’s methoxy and morpholine groups contribute to antioxidant activity by stabilizing free radicals, whereas the target compound’s fluorine and ester groups are more likely to serve synthetic or pharmacokinetic roles .
Research Findings and Implications
- Synthetic Applications : The ester group in this compound facilitates its use as a precursor for amide or acid derivatives, akin to transformations observed in pyrimidine-based compounds .
- Electronic Modulation : Fluorine’s electronegativity may enhance the pyridine ring’s stability against oxidation, a property leveraged in fluorinated pharmaceuticals.
Biological Activity
Methyl 2-fluoro-4-methoxypyridine-3-carboxylate is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.
Structural Characteristics
The compound features a fluorine atom at the 2-position and a methoxy group at the 4-position of the pyridine ring, which are critical for its biological activity. The presence of these substituents can influence the compound's interaction with various biological targets, enhancing its therapeutic potential.
- Enzyme Interaction : this compound may interact with specific enzymes or receptors, altering their activity and leading to therapeutic effects. The fluorine atom can enhance binding affinity to biological targets, which is crucial in drug design.
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. Its structural characteristics indicate potential efficacy against various cancer types by modulating pathways involved in cell proliferation and apoptosis .
Anticancer Properties
Research has indicated that this compound may possess significant anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For example:
- Cell Line Studies : In a study involving FaDu hypopharyngeal tumor cells, the compound demonstrated cytotoxicity comparable to established anticancer agents .
Neuroprotective Effects
The compound has also been investigated for neuroprotective effects. Its ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases.
Data Table: Biological Activities of this compound
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in FaDu cells | |
| Neuroprotective | Modulates neurotransmitter systems | |
| Enzyme Interaction | Alters activity of enzymes involved in cancer progression |
Case Studies
- Cytotoxicity in Cancer Models : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent .
- Neuroprotection Research : In models of neurodegeneration, the compound exhibited protective effects against oxidative stress-induced neuronal death, indicating its promise for further development as a neuroprotective agent.
Q & A
Q. What are the optimal synthetic routes for Methyl 2-fluoro-4-methoxypyridine-3-carboxylate, and how can reaction conditions be optimized for yield and purity?
The compound is synthesized via nucleophilic aromatic substitution or cross-coupling reactions. For example:
- Fluorination : Use 2-chloro-4-methoxypyridine-3-carboxylate with fluorinating agents like DAST or Selectfluor in anhydrous DMF at 60°C.
- Methoxy group introduction : Methylation of hydroxyl precursors using methyl iodide and K₂CO₃ in acetone.
- Purification : Column chromatography (ethyl acetate/hexane, 3:7 ratio) yields >90% purity. Reaction optimization includes temperature control (0–60°C) and solvent selection (THF for polar intermediates). Catalytic Pd(0) enhances cross-coupling efficiency .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Q. How do steric and electronic effects of substituents influence regioselectivity in reactions?
The 2-fluoro group (-I effect) directs electrophiles to C-5, while the 4-methoxy group (+M effect) activates C-3 for nucleophilic attack. Computational DFT studies (B3LYP/6-31G*) predict electron density distribution, validated by substituent-specific reactivity in Suzuki couplings .
Advanced Research Questions
Q. What challenges arise in resolving the crystal structure of this compound using X-ray diffraction?
Common issues include crystal twinning, weak diffraction due to ester-group flexibility, and fluorine disorder. Solutions:
- Data collection : High-resolution (d ≤ 0.8 Å) synchrotron radiation.
- Refinement : SHELXL with TWIN laws for twinned data; anisotropic displacement parameters for fluorine .
Q. How can researchers investigate its interactions with biological targets like kinases or GPCRs?
- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) at 25°C in PBS buffer.
- Molecular docking : Use AutoDock Vina with DFT-optimized ligand geometries.
- In vitro assays : Dose-dependent enzyme inhibition (IC50 determination via fluorescence quenching) .
Q. What strategies improve its utility in cross-coupling reactions for complex molecule synthesis?
- Suzuki-Miyaura : Pd(PPh₃)₄ catalyst, aryl boronic acid, K₂CO₃ in toluene/ethanol (80°C, 12 h).
- Buchwald-Hartwig amination : Pd₂(dba)₃/Xantphos, Cs₂CO₃ in dioxane (100°C). Yields: 60–80%, with steric hindrance at C-3 reducing efficiency. Monitor by TLC (Rf 0.4 in EtOAc) .
Q. How do discrepancies between computational and experimental spectroscopic data arise, and how can they be resolved?
Discrepancies stem from solvent effects (e.g., DMSO vs. gas-phase DFT). Mitigation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
